molecular formula Na2CO3<br>CNa2O3 B7800683 Sodium Carbonate CAS No. 1332-57-6

Sodium Carbonate

Cat. No. B7800683
CAS RN: 1332-57-6
M. Wt: 105.988 g/mol
InChI Key: CDBYLPFSWZWCQE-UHFFFAOYSA-L
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Patent
US05618504

Procedure details

The sodium sesquicarbonate found in trona ore is a complex salt that is soluble in water and dissolves to yield approximately 5 parts by weight sodium carbonate (Na2CO3) and 4 parts sodium bicarbonate (NaHCO3), as shown in the above analysis. The trona ore is processed to remove the insoluble material, the organic matter and other impurities to recover the valuable alkali contained in the trona.
Name
sodium sesquicarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
trona
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([OH:3])[OH:2].[Na+:5].[C:6](=[O:9])([O-:8])[O-:7].C(=O)(O)O.[Na+]>O>[C:1](=[O:2])([O-:4])[O-:3].[Na+:5].[Na+:5].[C:6](=[O:7])([OH:9])[O-:8].[Na+:5] |f:0.1.2.3.4,6.7.8,9.10|

Inputs

Step One
Name
sodium sesquicarbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)(O)=O.[Na+].C([O-])([O-])=O.C(O)(O)=O.[Na+]
Step Two
Name
trona
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolves

Outcomes

Product
Name
Type
product
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Type
product
Smiles
C([O-])(O)=O.[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05618504

Procedure details

The sodium sesquicarbonate found in trona ore is a complex salt that is soluble in water and dissolves to yield approximately 5 parts by weight sodium carbonate (Na2CO3) and 4 parts sodium bicarbonate (NaHCO3), as shown in the above analysis. The trona ore is processed to remove the insoluble material, the organic matter and other impurities to recover the valuable alkali contained in the trona.
Name
sodium sesquicarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
trona
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([OH:3])[OH:2].[Na+:5].[C:6](=[O:9])([O-:8])[O-:7].C(=O)(O)O.[Na+]>O>[C:1](=[O:2])([O-:4])[O-:3].[Na+:5].[Na+:5].[C:6](=[O:7])([OH:9])[O-:8].[Na+:5] |f:0.1.2.3.4,6.7.8,9.10|

Inputs

Step One
Name
sodium sesquicarbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)(O)=O.[Na+].C([O-])([O-])=O.C(O)(O)=O.[Na+]
Step Two
Name
trona
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolves

Outcomes

Product
Name
Type
product
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Type
product
Smiles
C([O-])(O)=O.[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.